molecular formula C7H11N B3362039 2-Methyl-2-azabicyclo[2.2.1]hept-5-ene CAS No. 95019-15-1

2-Methyl-2-azabicyclo[2.2.1]hept-5-ene

Cat. No.: B3362039
CAS No.: 95019-15-1
M. Wt: 109.17 g/mol
InChI Key: JJWNWYAZCSDGGK-UHFFFAOYSA-N
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Description

2-Methyl-2-azabicyclo[221]hept-5-ene is a bicyclic compound that features a nitrogen atom within its structure This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-azabicyclo[2.2.1]hept-5-ene can be achieved through several methods. One common approach involves the reaction of cyclopentadiene with an appropriate amine under specific conditions. For instance, the addition of bromine to this compound has been studied, resulting in the formation of 3-bromo-1-methyl-1-azoniatricyclo[2.2.1.02,6]heptane tribromide .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-azabicyclo[2.2.1]hept-5-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bromine, MCPBA, and various electrophilic reagents. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the desired transformations.

Major Products

Major products formed from the reactions of this compound include epoxides, brominated derivatives, and other functionalized bicyclic systems .

Scientific Research Applications

2-Methyl-2-azabicyclo[2.2.1]hept-5-ene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2-azabicyclo[2.2.1]hept-5-ene involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its bicyclic structure allows for unique reactivity patterns, making it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-azabicyclo[221]hept-5-ene is unique due to its specific substitution pattern and the presence of a nitrogen atom within the bicyclic framework

Properties

IUPAC Name

2-methyl-2-azabicyclo[2.2.1]hept-5-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-8-5-6-2-3-7(8)4-6/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWNWYAZCSDGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC1C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00551683
Record name 2-Methyl-2-azabicyclo[2.2.1]hept-5-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95019-15-1
Record name 2-Methyl-2-azabicyclo[2.2.1]hept-5-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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